N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride
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Overview
Description
N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride, also known as lidocaine hydrochloride, is a local anesthetic that is widely used in medical and dental procedures. It was first synthesized in 1943 and has since become a staple in modern medicine due to its effectiveness in reducing pain and discomfort during surgical procedures.
Mechanism Of Action
Lidocaine hydrochloride works by blocking voltage-gated sodium channels in nerve cells, which inhibits the generation and propagation of action potentials. This results in a decrease in the excitability of nerve cells and a reduction in pain sensation. Lidocaine hydrochloride also has a weak affinity for potassium channels, which can further modulate neuronal excitability.
Biochemical And Physiological Effects
Lidocaine hydrochloride has several biochemical and physiological effects. It can cause vasodilation and decrease blood pressure, which can be beneficial in certain clinical situations. Lidocaine hydrochloride can also cause local anesthesia, which reduces pain and discomfort during medical procedures. However, N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride can also have systemic effects, such as CNS depression and cardiovascular toxicity, which must be carefully monitored.
Advantages And Limitations For Lab Experiments
Lidocaine hydrochloride has several advantages for lab experiments. It is a well-established local anesthetic that is widely available and easy to administer. It can also be used as a tool to study the role of voltage-gated sodium channels in neuronal excitability. However, N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride also has limitations. Its effects can be variable depending on the type of neuron and the concentration of the drug used. Additionally, N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride research. One area of interest is the development of N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride analogs with improved selectivity for specific types of voltage-gated sodium channels. Another area of interest is the investigation of N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride as a potential treatment for chronic pain conditions, such as neuropathic pain. Additionally, N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride could be used as a tool to study the role of ion channels in disease states, such as epilepsy and cardiac arrhythmias.
Conclusion:
In conclusion, N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride is a well-established local anesthetic that has been extensively studied for its use in medical and dental procedures. It works by blocking voltage-gated sodium channels in nerve cells, which reduces pain sensation. Lidocaine hydrochloride has several advantages for lab experiments, but also has limitations that must be carefully considered. There are several future directions for N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride research, including the development of analogs with improved selectivity and the investigation of its potential use in treating chronic pain conditions.
Synthesis Methods
The synthesis of N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride involves the reaction of 2,6-dichloroaniline with ethyl chloroacetate to form N-ethyl-2,6-dichloroacetanilide. This intermediate is then reacted with diethylamine to produce N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide, which is then converted to the hydrochloride salt form. The overall synthesis process is shown in Figure 1.
Scientific Research Applications
Lidocaine hydrochloride has been extensively studied for its use as a local anesthetic in medical and dental procedures. It is also used as an antiarrhythmic agent to treat cardiac arrhythmias. Additionally, N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride hydrochloride has been investigated for its potential use in treating neuropathic pain, postoperative pain, and chronic pain conditions.
properties
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O.ClH/c1-2-13-6-9(15)14-10-7(11)4-3-5-8(10)12;/h3-5,13H,2,6H2,1H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQYMOFYMTYLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NC1=C(C=CC=C1Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dichlorophenyl)-2-(ethylamino)acetamide hydrochloride |
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